molecular formula C10H11Cl2N3 B3364583 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride CAS No. 1170878-45-1

8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride

Cat. No.: B3364583
CAS No.: 1170878-45-1
M. Wt: 244.12 g/mol
InChI Key: XXQNCMUODFFUCT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride (C${10}$H${11}$Cl$2$N$3$) is a substituted quinoline derivative featuring a chlorine atom at position 8, a methyl group at position 2, and a hydrazino (-NHNH$_2$) group at position 4, with a hydrochloride counterion. This compound is of synthetic interest due to the reactivity of the hydrazino group, which enables participation in condensation reactions (e.g., Schiff base formation) and nucleophilic substitutions .

Properties

IUPAC Name

(8-chloro-2-methylquinolin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQNCMUODFFUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592368
Record name 8-Chloro-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170878-45-1
Record name 8-Chloro-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Research indicates that 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride has potential antimicrobial properties. It interacts with various microbial targets, potentially inhibiting their growth and replication. Preliminary studies have shown effectiveness against a range of bacteria and fungi, warranting further investigation into its mechanisms of action .

Anticancer Properties

The compound has also been studied for its anticancer effects. It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells. Mechanistic studies reveal that it can interact with DNA, disrupting replication processes and leading to cell death .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

  • Antimicrobial Studies : Investigated for its efficacy against resistant bacterial strains, showing significant inhibition zones in agar diffusion tests.
  • Anticancer Research : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, suggesting a pathway for drug development.
  • Synthesis of Derivatives : Research on derivatives synthesized from this compound indicates enhanced biological activities, expanding its application scope in drug discovery .

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural analogs of 8-chloro-4-hydrazino-2-methyl-quinoline hydrochloride, emphasizing substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
8-Chloro-4-hydrazino-2-methyl-quinoline HCl 8-Cl, 2-CH$3$, 4-NHNH$2$ C${10}$H${11}$Cl$2$N$3$ 244.12 (calculated) Hydrazone formation, nucleophilic substitution
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl 8-Cl, 2,6-(CH$3$)$2$, 4-NHNH$_2$ C${11}$H${13}$Cl$2$N$3$ 258.15 (calculated) Increased steric hindrance; reduced solubility
6-Chloro-4-hydrazino-8-methyl-quinoline HCl 6-Cl, 8-CH$3$, 4-NHNH$2$ C${10}$H${11}$Cl$2$N$3$ 244.12 (calculated) Altered electronic effects due to Cl position shift
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH$_3$, 2-ketone C${10}$H$8$ClNO 193.63 Nucleophilic substitution (e.g., with sulfanyl, amino groups)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-CH$_3$-Ph), 4-COOH C${17}$H${12}$ClNO$_2$ 297.73 Enhanced solubility in polar solvents; metal coordination
Hydrazino Group Reactivity

The hydrazino group in 8-chloro-4-hydrazino-2-methyl-quinoline hydrochloride facilitates condensation with aldehydes or ketones to form hydrazones, a property shared with analogs like 7-chloro-4-hydrazinylquinoline derivatives . For example, reactions with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) yield Schiff bases, which are intermediates in drug discovery .

Chlorine Substituent Effects
  • Position 8 vs.
  • Comparison with 4-Chloro Derivatives: 4-Chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at position 4, suggesting that the hydrazino group in the target compound may similarly react with electrophiles (e.g., alkyl halides) .
Functional Group Comparisons
  • Carboxylic Acid vs. Hydrazino: 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7) exhibits higher aqueous solubility due to the ionizable -COOH group, unlike the hydrazino derivative, which is more reactive but less soluble .
  • Carbonyl Chloride: Derivatives like 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1160256-71-2) are highly reactive acylating agents, contrasting with the nucleophilic hydrazino group .

Physicochemical Properties

  • Solubility: Hydrazino derivatives (e.g., target compound) are typically sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO, methanol) .
  • Melting Points: Chlorinated quinolines generally exhibit high melting points (>300 K). For example, 4-chloro-6,7-dimethoxyquinoline melts at 403–404 K , while hydrazino derivatives may have lower melting points due to reduced crystallinity.

Biological Activity

8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent . This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C10H10ClN3- HCl
  • Molecular Weight : 244.12 g/mol

The compound features a chloro group and a hydrazino group attached to the quinoline ring, which are critical for its biological interactions and activities.

The biological activity of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in vital cellular processes, potentially disrupting metabolic pathways.
  • DNA Interaction : Its structure allows it to interact with DNA, which may lead to interference with replication and transcription processes.
  • Covalent Bond Formation : The hydrazino group can form covalent bonds with proteins and enzymes, enhancing its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride exhibits notable antimicrobial properties. It has been tested against several pathogenic strains, showing varying degrees of effectiveness:

PathogenInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results demonstrate that while the compound is competitive with standard treatments, further optimization could enhance its efficacy against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT116 (colon cancer)

In these studies, the compound was found to induce cell cycle arrest and apoptosis, significantly reducing cell viability at certain concentrations. For instance:

Cell LineIC50 (μM)Mechanism of Action
A54915.0 ± 1.5Induction of late apoptosis
HCT11612.5 ± 1.0G0/G1 phase arrest

The results indicate that the compound's effectiveness varies among different cancer types, suggesting specific molecular interactions that warrant further investigation .

Case Studies and Research Findings

Several studies highlight the promising biological activities of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride:

  • Antimalarial Studies : Preliminary research suggests potential antimalarial effects, though detailed mechanisms remain to be elucidated.
  • Synthesis and Derivatives : The synthesis process involves reacting 8-chloro-2-methylquinoline with hydrazine hydrate under reflux conditions, leading to derivatives that may exhibit enhanced biological activities .
  • Comparative Studies : Compounds structurally similar to 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride have shown varied biological activities, indicating a rich field for developing new therapeutics based on this scaffold.

Q & A

Q. What are the recommended synthetic routes for 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization and hydrazination steps. For example, quinoline derivatives are often synthesized via Skraup or Friedländer reactions, followed by hydrazine substitution at the 4-position. To optimize purity, consider using column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Reaction parameters like temperature (80–100°C for hydrazination) and stoichiometric ratios (1:1.2 molar ratio of quinoline precursor to hydrazine) should be rigorously controlled. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and confirming its hydrazine moiety?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., hydrazino group at C4: δ 6.8–7.2 ppm for NH2_2 protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 238.05).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis can resolve bond angles and lattice packing (as demonstrated for similar hydrazinoquinoline derivatives) .

Q. How should researchers handle stability issues during storage, particularly regarding the hydrochloride salt’s hygroscopicity?

  • Methodological Answer : Store the compound in a desiccator under inert gas (argon or nitrogen) at −20°C. Pre-dry solvents (e.g., anhydrous DMSO or DMF) for solutions to prevent hydrolysis. Monitor degradation via periodic TLC or UV-Vis spectroscopy (λ~270 nm for quinoline absorbance) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the hydrazino group in 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride for designing novel derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distributions and frontier molecular orbitals (FMOs). Software like Gaussian or COMSOL can simulate reaction pathways (e.g., nucleophilic attack at the hydrazino group). Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate predictions .

Q. How can researchers resolve contradictions in experimental data related to this compound’s antimicrobial activity across different studies?

  • Methodological Answer :
  • Standardize Assays : Use consistent microbial strains (e.g., ATCC references) and growth media (Mueller-Hinton agar).
  • Control Variables : Account for pH sensitivity (hydrazine groups are pH-labile) and solvent effects (DMSO vs. aqueous solutions).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-reference with structural analogs (e.g., 8-hydroxyquinoline derivatives) to contextualize bioactivity trends .

Q. What advanced separation techniques are suitable for isolating trace impurities or byproducts in synthesized batches?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to resolve polar impurities.
  • Preparative SFC : Supercritical fluid chromatography with CO2_2/methanol mobile phases enhances resolution for chiral byproducts.
  • 2D NMR : 1H^1H-15N^{15}N-HSQC can detect hydrazine-related impurities at ppm-level concentrations .

Q. How can AI-driven experimental design accelerate the discovery of this compound’s applications in materials science or catalysis?

  • Methodological Answer : Implement machine learning platforms (e.g., TensorFlow or PyTorch) trained on quinoline derivative datasets. Use generative models to propose novel ligand architectures for catalytic systems. Validate predictions via high-throughput screening (e.g., automated liquid handlers for parallel synthesis) .

Data Contradiction and Validation

Q. What methodologies address discrepancies in reported solubility profiles of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride?

  • Methodological Answer : Conduct comparative solubility studies in standardized solvents (DMSO, PBS, ethanol) using UV-Vis spectrophotometry. Account for temperature (25°C vs. 37°C) and ionic strength. Publish raw data with detailed protocols to enable reproducibility .

Q. How should researchers reconcile conflicting results in toxicity studies involving this compound?

  • Methodological Answer : Perform dose-response assays (e.g., IC50_{50} in HEK293 or HepG2 cells) with positive/negative controls. Use transcriptomics (RNA-seq) to identify off-target effects. Cross-validate findings with in silico toxicity predictors (e.g., ProTox-II) .

Experimental Design

Q. What factorial design approaches optimize multi-step synthesis protocols for this compound?

  • Methodological Answer :
    Apply a Box-Behnken design to test variables: reaction time (12–24 hrs), temperature (70–110°C), and catalyst loading (5–15 mol%). Analyze responses (yield, purity) via response surface methodology (RSM). Use JMP or Minitab for DOE analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride
Reactant of Route 2
8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride

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